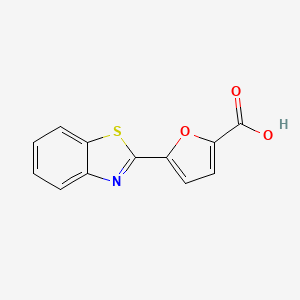

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid

Übersicht

Beschreibung

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid is an organic compound with the molecular formula C12H7NO3S. It is a heterocyclic compound that contains both benzothiazole and furan rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid typically involves the reaction of 2-aminothiophenol with furan-2-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole or furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds, including 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid, exhibit significant antimicrobial properties. A study focused on amino benzothiazole compounds demonstrated their efficacy against antibiotic-resistant bacteria, suggesting that compounds with this structural motif could be developed as new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A synthesis study highlighted the evaluation of various benzothiazole derivatives against different cancer cell lines, showing promising results in inhibiting tumor growth. Specifically, compounds were assessed using the MTT assay against human tumor cell lines like HCT116 and Mia-PaCa2, indicating that modifications to the benzothiazole structure could enhance anticancer activity .

Case Study: Antileishmanial Activity

A notable case study involved the synthesis of (1,3-benzothiazol-2-yl) amino derivatives which were tested for antileishmanial activity. The results indicated selective toxicity towards amastigote forms of Leishmania species, showcasing the potential for developing targeted therapies against parasitic infections .

Materials Science

Fluorescent Properties

The compound's photoluminescent properties have been explored for applications in materials science. Research on related compounds has shown that benzothiazole derivatives can serve as effective fluorescent probes in biological imaging and sensor applications. The unique electronic properties of the furan and benzothiazole moieties contribute to their utility in these advanced applications .

Polymer Chemistry

In polymer chemistry, derivatives of this compound have been utilized to synthesize new polymeric materials with enhanced thermal stability and mechanical properties. These materials are being investigated for use in coatings and other industrial applications where durability is essential .

Agricultural Chemistry

Pesticidal Activity

The compound has shown potential as a pesticide or herbicide due to its biological activity against various plant pathogens. Studies indicate that modifications to the benzothiazole structure can lead to increased efficacy against specific pests, making it a candidate for development in agricultural formulations aimed at crop protection .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and cell division. This inhibition leads to the disruption of bacterial growth and proliferation . Additionally, the compound can interact with various proteins and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid group.

Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole ring but differ in their functional groups.

Uniqueness

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid is unique due to the presence of both benzothiazole and furan rings, which confer distinct chemical and biological properties.

Biologische Aktivität

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives, including this compound, are recognized for their broad spectrum of biological activities. These compounds have been shown to influence various biochemical pathways, making them valuable in the development of therapeutic agents.

Target Interactions:

The primary mechanism of action for this compound involves its interaction with multiple biological targets, including enzymes and proteins. Notably, it has been reported to inhibit key enzymes such as:

- Dihydroorotase

- DNA gyrase

- Peptide deformylase

These interactions can lead to significant alterations in cellular processes, including apoptosis and cell proliferation inhibition.

Molecular Mechanisms:

At the molecular level, this compound can form stable complexes with nucleophiles, disrupting normal cellular functions. The binding affinity to various biomolecules is influenced by its structural characteristics, allowing it to modulate gene expression and metabolic pathways .

Antitumor Activity

Research has demonstrated that this compound exhibits promising antitumor properties. It has shown efficacy against several cancer cell lines through mechanisms such as:

Case Study Data:

In vitro studies have evaluated the compound's effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Apoptosis induction |

| A549 (Lung) | 10.25 | Cell cycle arrest |

| HepG2 (Liver) | 12.50 | Inhibition of DNA synthesis |

These findings indicate that the compound's cytotoxicity varies among different cancer types, suggesting a targeted approach in therapeutic applications .

Enzyme Inhibition

The compound also acts as an inhibitor for several important enzymes involved in metabolic pathways. For instance:

- Dihydrofolate reductase : Inhibition affects nucleotide synthesis.

- Enoyl acyl carrier protein reductase : Impacts fatty acid metabolism .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key properties include:

Toxicity studies indicate that at lower doses, the compound exhibits therapeutic effects with minimal toxicity; however, higher doses may lead to adverse effects such as organ damage .

Comparison with Similar Compounds

This compound can be compared with related compounds to highlight its unique properties:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde | Aldehyde variant | Antitumor activity |

| Benzothiazole derivatives | Various functional groups | Antibacterial and antifungal properties |

The presence of both benzothiazole and furan rings in this compound contributes to its distinct chemical behavior and biological activity .

Eigenschaften

IUPAC Name |

5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3S/c14-12(15)9-6-5-8(16-9)11-13-7-3-1-2-4-10(7)17-11/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCXRJZXJIMEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366615 | |

| Record name | 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32277-89-7 | |

| Record name | 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.